5-[2-[1-(5-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol;hydrate 5-[2-[1-(5-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol;hydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13674694
InChI: InChI=1S/C27H44O3.H2O/c1-17(2)25(29)13-8-18(3)23-11-12-24-20(7-6-14-27(23,24)5)9-10-21-15-22(28)16-26(30)19(21)4;/h9-10,17-18,22-26,28-30H,4,6-8,11-16H2,1-3,5H3;1H2
SMILES: CC(C)C(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O.O
Molecular Formula: C27H46O4
Molecular Weight: 434.7 g/mol

5-[2-[1-(5-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol;hydrate

CAS No.:

Cat. No.: VC13674694

Molecular Formula: C27H46O4

Molecular Weight: 434.7 g/mol

* For research use only. Not for human or veterinary use.

5-[2-[1-(5-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol;hydrate -

Specification

Molecular Formula C27H46O4
Molecular Weight 434.7 g/mol
IUPAC Name 5-[2-[1-(5-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol;hydrate
Standard InChI InChI=1S/C27H44O3.H2O/c1-17(2)25(29)13-8-18(3)23-11-12-24-20(7-6-14-27(23,24)5)9-10-21-15-22(28)16-26(30)19(21)4;/h9-10,17-18,22-26,28-30H,4,6-8,11-16H2,1-3,5H3;1H2
Standard InChI Key UCLYOJXQGOXQKJ-UHFFFAOYSA-N
SMILES CC(C)C(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O.O
Canonical SMILES CC(C)C(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O.O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

The compound belongs to the secosteroid class, characterized by a broken steroid nucleus. Its molecular formula is C27H46O4C_{27}H_{46}O_4, with a molar mass of 434.66 g/mol . The structure features a hydroxylated side chain at position 24 and a conjugated diene system in the A-ring, critical for receptor binding. Stereochemical specificity is conferred by the (1R,3S,24R) configuration, which aligns with bioactive vitamin D metabolites .

The hydrate form includes one water molecule per sterol unit, stabilizing the crystalline lattice. X-ray diffraction studies of analogous compounds reveal that the hydroxyl groups at positions 1α and 3β form hydrogen bonds with the water molecule, enhancing solubility in polar solvents .

Synonyms and Regulatory Designations

This compound is interchangeably referred to as:

  • Tacalcitol monohydrate

  • 1α,24(R)-Dihydroxyvitamin D3 monohydrate

  • Curatoderm monohydrate (pharmaceutical preparation) .

The European Medicines Agency (EMA) assigns the INN tacalcitol, while the FDA recognizes it under the UNII code B3Q63NVN9R .

Synthesis and Manufacturing

Industrial Production Methods

Tacalcitol monohydrate is synthesized via a multi-step process starting from cholesterol or ergosterol. Key steps include:

  • Photochemical Ring Opening: Ultraviolet irradiation of 7-dehydrocholesterol generates previtamin D3, followed by thermal isomerization to vitamin D3.

  • Enzymatic Hydroxylation: Microbial oxidation (e.g., using Pseudonocardia autotrophica) introduces hydroxyl groups at positions 1α and 24R .

  • Crystallization: The final product is precipitated as a monohydrate using acetone-water mixtures, yielding >99% purity .

Analytical Characterization

Quality control employs HPLC-MS and NMR spectroscopy. The 1H^1H NMR spectrum displays characteristic signals at δ 6.20 and 5.02 ppm for the conjugated diene protons and exocyclic methylene group, respectively . PXRD patterns confirm the hydrate form, with prominent peaks at 2θ = 8.4° and 16.7° .

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in water (0.1 mg/mL) but readily dissolves in dimethyl sulfoxide (DMSO) and ethanol. Aqueous solubility increases at alkaline pH due to deprotonation of the 1α-hydroxyl group (pKa ≈ 12.1) . Stability studies indicate degradation under UV light (t₁/₂ = 3 hours at 300 nm), necessitating storage in amber vials at -20°C .

Table 1: Key Physicochemical Parameters

PropertyValueSource
Melting Point112–114°C (decomposes)
LogP (Octanol-Water)5.10
Topological Polar Surface Area60.7 Ų
Rotatable Bonds6

Pharmacological Profile

Mechanism of Action

As a vitamin D receptor (VDR) agonist, tacalcitol monohydrate modulates gene transcription in keratinocytes and parathyroid cells. Binding to VDR induces heterodimerization with retinoid X receptor (RXR), upregulating proteins like cathelicidin and downregulating pro-inflammatory cytokines (e.g., IL-17) . Unlike calcitriol, its lower systemic absorption minimizes hypercalcemia risk, making it suitable for topical use .

Clinical Applications

  • Psoriasis: 0.0004% ointment reduces epidermal hyperplasia by normalizing keratinocyte differentiation (PASI-75 achieved in 68% of patients) .

  • Secondary Hyperparathyroidism: Oral doses (10 μg/day) suppress PTH by 40% in CKD patients without altering serum calcium .

Recent Advances and Future Directions

Bioavailability Optimization

Nanoemulsion formulations (20–50 nm droplets) enhance transdermal delivery 3-fold compared to conventional ointments, as demonstrated in porcine skin models .

Environmental Impact

Photodegradation in aquatic systems generates 9,10-secocholesta-5,7,10(19)-triene-1,3,24-triol, a compound with negligible estrogenic activity (EC₅₀ >10 μM in YES assay) .

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